molecular formula C15H12N2O2 B578986 2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE CAS No. 1029-71-6

2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE

Cat. No.: B578986
CAS No.: 1029-71-6
M. Wt: 252.273
InChI Key: PPMFFFBGHDFHLH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core and a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE typically involves the condensation of anthranilic acid derivatives with ortho-hydroxyacetophenone derivatives under acidic or basic conditions. One common method involves the use of polyphosphoric acid as a catalyst to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on cost-effective and environmentally friendly reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline under hydrogenation conditions.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 2-(2-oxo-3-methylphenyl)-3H-quinazolin-4-one.

    Reduction: Formation of 2-(2-hydroxy-3-methylphenyl)-1,2-dihydroquinazolin-4-one.

    Substitution: Formation of various substituted quinazolinones depending on the substituent introduced.

Scientific Research Applications

2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the quinazolinone core can interact with hydrophobic pockets, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one is unique due to its combination of a hydroxy-methylphenyl group and a quinazolinone core, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-5-4-7-11(13(9)18)14-16-12-8-3-2-6-10(12)15(19)17-14/h2-8,18H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMADOLEVVXYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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